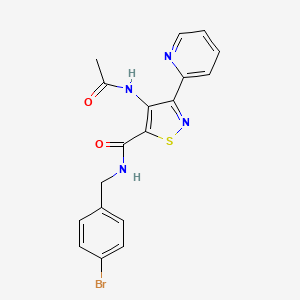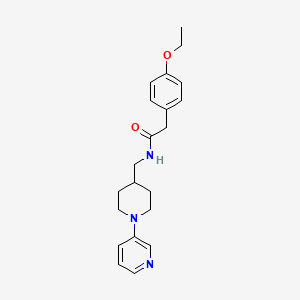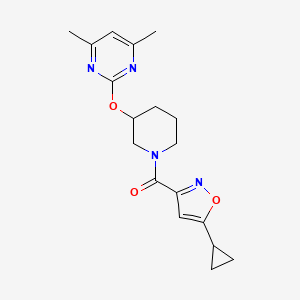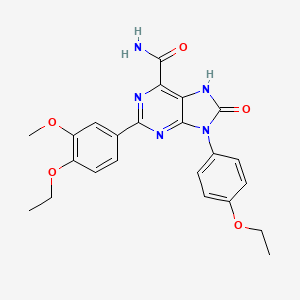![molecular formula C15H14Cl2N2O4S B2709825 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338405-96-2](/img/structure/B2709825.png)
2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound with a variety of potential applications . It is a complex molecule that can be analyzed in terms of its structure, synthesis, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .
Molecular Structure Analysis
The molecular structure of 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is complex, with multiple functional groups. The molecule has a molecular formula of C15H14Cl2N2O4S and a molecular weight of 389.25.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate include its structure, melting point, boiling point, and density . These properties can influence how the compound behaves in different environments and how it interacts with other substances .Applications De Recherche Scientifique
Generation and Reactivity of Cations
- Photolysis of Chloroaniline Derivatives : Research on 4-chloroaniline and its N,N-dimethyl derivative under photolysis in polar media showed efficient photoheterolysis forming corresponding triplet phenyl cations, with potential implications for understanding the behavior of similar compounds under light exposure (Guizzardi et al., 2001).
Host-guest Complexation
- Complexation Studies : The interaction of certain macro-cycles with various ions demonstrated complexation behavior, which could inform the study of molecular interactions and binding properties of structurally related compounds (Keipert, Knobler, & Cram, 1987).
Synthesis and Resolution
- Quinazolinone Atropisomeric Phosphine Ligands : The synthesis and resolution of specific ligands provided insights into the structural configuration and potential applications in catalysis, which may be relevant for designing reactions involving similar chloroanilino carbonyl compounds (Dai, Wong, & Virgil, 1998).
Optical and Electrochemical Properties
- Nonlinear Optical Absorption : The study on novel chalcone derivative compounds highlighted their potential for optical device applications due to distinctive nonlinear optical properties, suggesting avenues for research into the optical characteristics of chloroanilino carbonyl compounds (Rahulan et al., 2014).
Catalytic Activity
- Palladium(II) Complexes : The formation of palladium complexes with a specific ligand, depending on the solvent, and their high catalytic activity for the Heck reaction, may inform the use of chloroanilino carbonyl compounds in catalytic processes (Das, Rao, & Singh, 2009).
Propriétés
IUPAC Name |
[2-chloro-4-[(3-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-7-6-10(8-13(14)17)15(20)18-12-5-3-4-11(16)9-12/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPAJKITNHDQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

ammoniumolate](/img/structure/B2709744.png)


![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2709748.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2709749.png)


![1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2709758.png)

![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide](/img/structure/B2709760.png)



